molecular formula C20H21ClN4O B6968681 4-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-3-(2-methylphenyl)piperazin-2-one

4-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-3-(2-methylphenyl)piperazin-2-one

Cat. No.: B6968681
M. Wt: 368.9 g/mol
InChI Key: VRYZBXFYEBZJDH-UHFFFAOYSA-N
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Description

4-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-3-(2-methylphenyl)piperazin-2-one is a complex organic compound featuring a benzimidazole moiety linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-3-(2-methylphenyl)piperazin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-3-(2-methylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their function, while the piperazine ring can enhance the compound’s binding affinity and selectivity .

Properties

IUPAC Name

4-[(5-chloro-1-methylbenzimidazol-2-yl)methyl]-3-(2-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-13-5-3-4-6-15(13)19-20(26)22-9-10-25(19)12-18-23-16-11-14(21)7-8-17(16)24(18)2/h3-8,11,19H,9-10,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYZBXFYEBZJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(=O)NCCN2CC3=NC4=C(N3C)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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